C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17227387
InChI: InChI=1S/C13H19NO10/c1-5(16)21-9-8(4-15)24-13(20,12(14)19)11(23-7(3)18)10(9)22-6(2)17/h8-11,15,20H,4H2,1-3H3,(H2,14,19)/t8-,9+,10+,11-,13-/m1/s1
SMILES:
Molecular Formula: C13H19NO10
Molecular Weight: 349.29 g/mol

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide

CAS No.:

Cat. No.: VC17227387

Molecular Formula: C13H19NO10

Molecular Weight: 349.29 g/mol

* For research use only. Not for human or veterinary use.

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide -

Specification

Molecular Formula C13H19NO10
Molecular Weight 349.29 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C13H19NO10/c1-5(16)21-9-8(4-15)24-13(20,12(14)19)11(23-7(3)18)10(9)22-6(2)17/h8-11,15,20H,4H2,1-3H3,(H2,14,19)/t8-,9+,10+,11-,13-/m1/s1
Standard InChI Key PMDHADXIUHZDHD-VFZGUZRASA-N
Isomeric SMILES CC(=O)O[C@H]1[C@H](O[C@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C(=O)N)O)CO
Canonical SMILES CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)O)CO

Introduction

Structural Characterization and Stereochemical Features

The compound’s IUPAC name, [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate, reflects its intricate stereochemistry. Key structural elements include:

  • A β-D-galactopyranosyl ring in the 4C1^4C_1 chair conformation, stabilized by acetyl groups at C-2, C-3, and C-4.

  • A formamide moiety (-NHCHO) at the anomeric position (C-1), which replaces the traditional hydroxyl group found in unmodified galactose .

  • A hydroxymethyl group (-CH₂OH) at C-5, retained from the parent galactose structure.

The stereochemical configuration is critical for its biological activity and reactivity. Nuclear magnetic resonance (NMR) data confirm the β-anomeric configuration via characteristic coupling constants (J1,28.0HzJ_{1,2} \approx 8.0 \, \text{Hz}). The acetyl groups enhance lipophilicity, facilitating solubility in organic solvents like dichloromethane and dimethylformamide .

Synthesis and Preparation

General Synthetic Strategy

The synthesis of C-(2,3,4-Tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide follows a two-step protocol:

  • Acetylation of D-Galactose: The hydroxyl groups at C-2, C-3, and C-4 are acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP). This step achieves regioselective protection while leaving the C-1 and C-6 hydroxyls exposed .

  • Formamide Introduction: The C-1 hydroxyl is converted to a formamide group via nucleophilic substitution or condensation reactions. One common method involves treating the acetylated intermediate with formamide and a dehydrating agent (e.g., PCl₃ or TMSCl).

Reaction Optimization

  • Temperature Control: Acetylation proceeds optimally at 0–5°C to minimize side reactions.

  • Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran is preferred to avoid hydrolysis of the acetyl groups .

  • Yield and Purity: Reported yields range from 60% to 75%, with HPLC purity ≥95% .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₁₀
Molecular Weight349.29 g/mol
CAS Number189633-66-7
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DCM, DMF, THF
StabilityStable at -20°C under argon

The compound’s high molecular weight and polar functional groups contribute to its crystalline solid state at room temperature. Its stability under inert atmospheres makes it suitable for long-term storage .

Applications in Biochemical Research

Glycosylation Reactions

C-(2,3,4-Tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The acetyl groups act as transient protecting groups, which can be selectively removed post-glycosylation to expose hydroxyls for further functionalization . For example, it has been used to construct tumor-associated carbohydrate antigens for cancer vaccine development.

Enzyme Inhibition Studies

The formamide group mimics the transition state of glycosidase-catalyzed reactions, enabling its use as an inhibitor in enzymatic assays. Studies on β-galactosidases have demonstrated competitive inhibition with KiK_i values in the micromolar range.

Drug Delivery Systems

Acetylated galactose derivatives enhance the bioavailability of hydrophobic drugs by facilitating lymphatic uptake. This compound’s amphiphilic nature allows it to form micelles or liposomes for targeted delivery .

Future Directions

  • Synthetic Methodology: Developing catalytic acetylation techniques to improve yield and reduce waste.

  • Biological Evaluation: Screening for antimicrobial or antiviral activity given the structural similarity to bioactive glycans.

  • Material Science: Exploring its use in biodegradable polymers or hydrogels.

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